Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(azidomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the [2+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the azidomethyl and ester groups . The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process, with subsequent steps involving standard organic synthesis techniques such as esterification and azidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Cycloaddition Reactions: The bicyclic structure can engage in further cycloaddition reactions, expanding its chemical diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and various nucleophiles under mild to moderate conditions.
Reduction: Reducing agents like LAH or hydrogen gas with a palladium catalyst are typically used.
Cycloaddition: Photochemical conditions or thermal activation can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields the corresponding amine, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is largely dependent on its chemical reactivity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, from bioconjugation to material science. The bicyclic structure provides rigidity and spatial orientation, influencing how the compound interacts with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-1-benzoyl-5-syn-(tert-butyl-dimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane
- Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Uniqueness
Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its combination of an azidomethyl group and an oxabicyclohexane ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies. The presence of the azide group allows for versatile chemical modifications, while the bicyclic structure provides a rigid framework that can influence molecular interactions.
Properties
IUPAC Name |
ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-14-7(13)8-3-9(4-8,15-6-8)5-11-12-10/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVQZCUHIRLYBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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